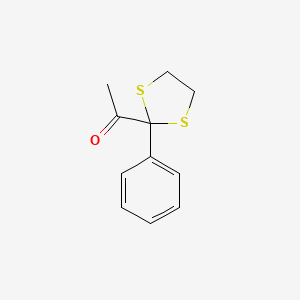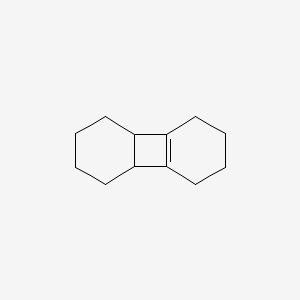
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene is a complex organic compound with the molecular formula C12H18 It is a derivative of biphenylene, characterized by the addition of hydrogen atoms, making it a decahydro derivative
准备方法
The synthesis of 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene typically involves hydrogenation of biphenylene under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve continuous flow reactors where biphenylene is subjected to hydrogenation in the presence of a catalyst. This method allows for efficient large-scale production of the compound with high purity.
化学反应分析
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore the potential biological activities of the compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of hydrogen atoms and the overall structure of the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors in biological systems.
相似化合物的比较
1,2,3,4,4A,5,6,7,8,8B-Decahydrobiphenylene can be compared with other hydrogenated derivatives of biphenylene, such as:
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-2,2’-biphenylene
- 1,2,3,4,4A,5,6,7,8,8B-Decahydro-3,3’-biphenylene
These compounds share similar structural features but differ in the position and number of hydrogen atoms. The unique arrangement of hydrogen atoms in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61468-41-5 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1,2,3,4,4a,5,6,7,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C12H18/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h9-10H,1-8H2 |
InChI 键 |
BIBZPAUTASJEHH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3=C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
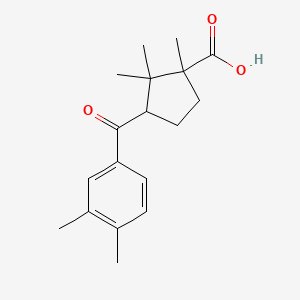
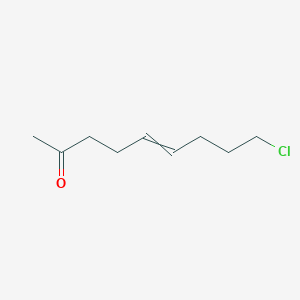
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
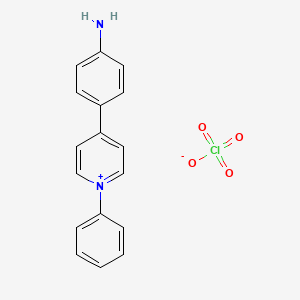
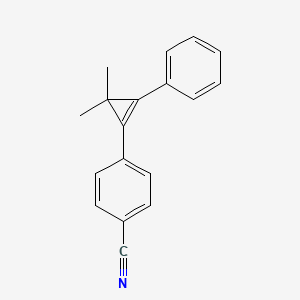
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)

![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
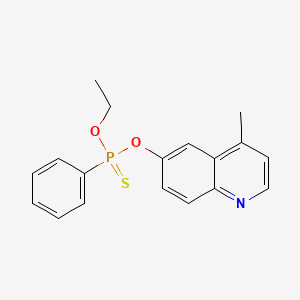
![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
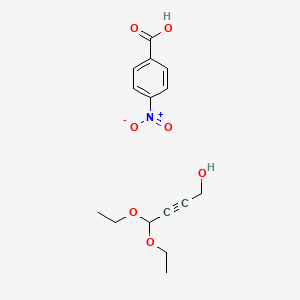
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
